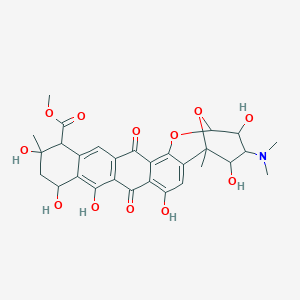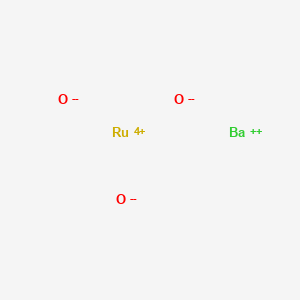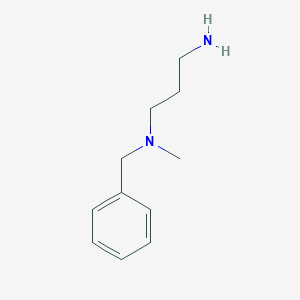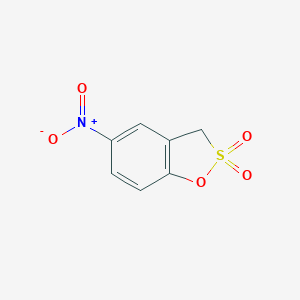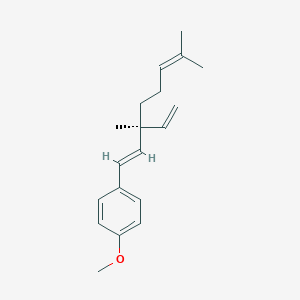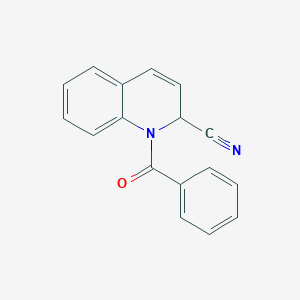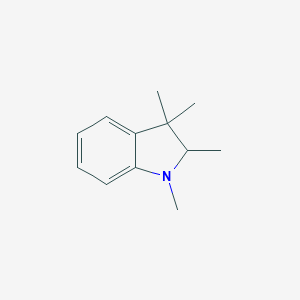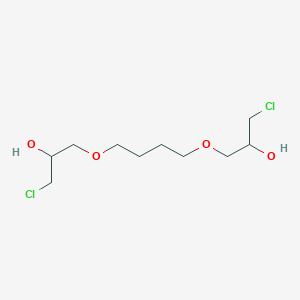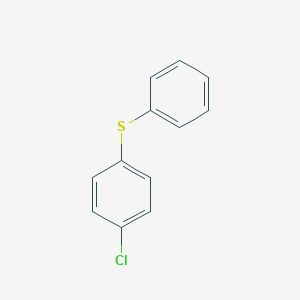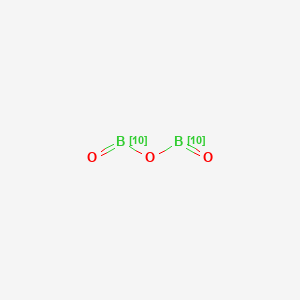
Oxo(oxo(10B)oxy)(10B)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(oxo(10B)oxy)(10B)borane, commonly known as B10BO2, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, catalysis, and material science. In
Wissenschaftliche Forschungsanwendungen
B10BO2 has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties. Studies have shown that B10BO2 inhibits the growth of cancer cells and induces apoptosis. In catalysis, B10BO2 has been found to be an effective catalyst for various reactions, including the reduction of nitro compounds and the oxidation of alcohols. In material science, B10BO2 has been studied for its potential use in the development of new materials, such as boron-containing polymers.
Wirkmechanismus
The mechanism of action of B10BO2 is not fully understood. However, studies have suggested that it may act as a boron-containing inhibitor of enzymes involved in cancer cell growth and proliferation. In catalysis, B10BO2 may act as a Lewis acid catalyst, facilitating the reaction between the reactants.
Biochemische Und Physiologische Effekte
B10BO2 has been found to have minimal toxicity in vitro and in vivo studies. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using B10BO2 in lab experiments is its unique boron-containing structure, which can lead to the development of new materials and catalytic reactions. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of B10BO2. One direction is the development of new materials and catalysts based on the unique boron-containing structure of B10BO2. Another direction is the study of its potential use in medicine, particularly in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of B10BO2.
In conclusion, B10BO2 is a boron-containing compound that has gained attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine, catalysis, and material science, make it a promising compound for future research.
Synthesemethoden
The synthesis of B10BO2 involves the reaction of boron oxide with borohydride in the presence of a catalyst. The reaction results in the formation of B10BO2 as a white solid. The purity of the compound can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
12228-57-8 |
|---|---|
Produktname |
Oxo(oxo(10B)oxy)(10B)borane |
Molekularformel |
B2O3 |
Molekulargewicht |
68.024 g/mol |
IUPAC-Name |
oxo(oxo(10B)oxy)(10B)borane |
InChI |
InChI=1S/B2O3/c3-1-5-2-4/i1-1,2-1 |
InChI-Schlüssel |
JKWMSGQKBLHBQQ-BHBJOZJASA-N |
Isomerische SMILES |
[10B](=O)O[10B]=O |
SMILES |
B(=O)OB=O |
Kanonische SMILES |
B(=O)OB=O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
